molecular formula C15H13ClO2 B11960689 2,4-Dimethylphenyl 4-chlorobenzoate CAS No. 86914-97-8

2,4-Dimethylphenyl 4-chlorobenzoate

Cat. No.: B11960689
CAS No.: 86914-97-8
M. Wt: 260.71 g/mol
InChI Key: ONKKMNUYVGDFGZ-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 4-chlorobenzoate (CAS: 86914-97-8) is an aromatic ester with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol. Its structure consists of a 4-chlorobenzoate moiety esterified to a 2,4-dimethylphenyl group. Key identifiers include:

  • SMILES: CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)C
  • InChIKey: ONKKMNUYVGDFGZ-UHFFFAOYSA-N .

Properties

CAS No.

86914-97-8

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(2,4-dimethylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-10-3-8-14(11(2)9-10)18-15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3

InChI Key

ONKKMNUYVGDFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2,4-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2,4-Dimethylphenyl 4-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethylphenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Table 1: Key Benzoate Esters and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2,4-Dimethylphenyl 4-chlorobenzoate 86914-97-8 C₁₅H₁₃ClO₂ 260.72 Chloro substituent; dimethylphenyl
2,4-Dimethylphenyl 4-methylbenzoate 86914-98-9 C₁₆H₁₆O₂ 240.31 Methyl substituent; higher hydrophobicity
Methyl 4-chlorobenzoate 1124-38-5 C₈H₇ClO₂ 170.59 Smaller ester group; higher volatility
Benzoylmethyl 4-chlorobenzoate N/A C₁₅H₁₁ClO₃ 274.70 Ketone group; altered electronic effects

Key Observations :

  • Chlorine vs. Methyl Substitutents : The chloro group in 2,4-dimethylphenyl 4-chlorobenzoate increases molecular weight and polarity compared to its methyl-substituted analog (240.31 vs. 260.72 g/mol) .
  • Ester Group Size : Methyl esters (e.g., methyl 4-chlorobenzoate) exhibit lower molecular weights and higher volatility than aryl esters like 2,4-dimethylphenyl derivatives .

Functional Group Modifications

Amino and Nitro Derivatives
Halogenated Analogs
  • 2,6-Dichlorophenyl 4-chlorobenzoate: Additional chlorine atoms enhance lipophilicity and antifungal activity, as seen in benzophenone derivatives .
  • Methyl 4-chloro-2-fluorobenzoate (CAS: N/A): Fluorine substituents increase electronegativity, affecting polarity and metabolic stability .

Triazine-Based Derivatives

Compounds like 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine (from patents) incorporate triazine rings, which improve UV absorption and thermal stability. These differ significantly from simple benzoate esters but share the 2,4-dimethylphenyl group, highlighting its versatility in materials science .

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